Bemesetron

Description

Properties

IUPAC Name |

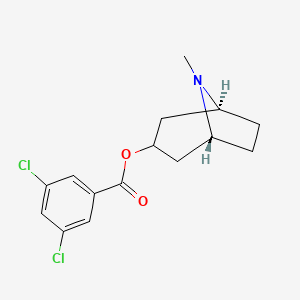

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJNPLVXBISNSX-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042632 | |

| Record name | Bemesetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40796-97-2 | |

| Record name | Bemesetron [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040796972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bemesetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | endo-3,5-Dichlorobenzoic acid 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEMESETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O98T3677PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bemesetron on 5-HT3 Receptors

Introduction

Bemesetron, also known by its developmental code MDL 72222, is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] While not in widespread clinical use, it serves as a critical research tool for elucidating the physiological and pathological roles of the 5-HT3 receptor, particularly in the context of emesis and the actions of drugs of abuse.[2] This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of this compound's mechanism of action for researchers, scientists, and professionals in drug development.

The 5-HT3 receptor is unique among serotonin (B10506) receptors. Structurally, it is a member of the Cys-loop superfamily of ligand-gated ion channels, in contrast to all other 5-HT receptor subtypes, which are G-protein-coupled receptors.[3][4] These receptors are pentameric structures that form a central ion-conducting pore.[3] Located on neurons in both the central and peripheral nervous systems, 5-HT3 receptors play a key role in mediating rapid, excitatory neurotransmission.[3][5] Their activation is centrally involved in the emetic reflex, making them a prime target for antiemetic drugs.[6][7][8]

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of this compound is competitive antagonism at the 5-HT3 receptor.

-

Receptor Binding : Serotonin (5-HT), the endogenous agonist, binds to specific sites on the extracellular domain of the 5-HT3 receptor. This binding event triggers a conformational change in the receptor, opening the transmembrane ion pore.[3]

-

Ion Influx and Depolarization : The open channel is permeable to cations, primarily Na⁺ and K⁺, with a smaller permeability to Ca²⁺.[3][5] The resulting influx of positive ions leads to rapid depolarization of the neuronal membrane, generating an excitatory postsynaptic potential.

-

This compound's Inhibitory Role : this compound possesses a high affinity for the same binding site as serotonin. However, upon binding, it does not induce the necessary conformational change to open the ion channel.[9] By occupying the binding site, it physically prevents serotonin from binding and activating the receptor, thereby inhibiting neuronal depolarization. This blockade of serotonin's effects is the hallmark of its antagonist action.

The antiemetic effect of this compound is a direct consequence of this antagonism at two critical locations:

-

Peripheral Nervous System : On vagal afferent nerve terminals in the gastrointestinal tract. Chemotherapy can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these nerves to initiate the vomiting reflex.[6][7]

-

Central Nervous System : In the chemoreceptor trigger zone (CTZ) or area postrema of the brainstem, which is directly involved in detecting emetic substances in the blood.[4][6]

By blocking 5-HT3 receptors in both locations, this compound effectively interrupts the signaling cascade that leads to nausea and vomiting.

Visualizing the 5-HT3 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by 5-HT3 receptor activation and the point of inhibition by this compound.

Caption: 5-HT3 receptor signaling pathway and this compound's point of inhibition.

Quantitative Analysis of this compound-Receptor Interaction

The potency of this compound as a 5-HT3 receptor antagonist has been quantified through various in vitro assays. The most commonly cited value is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the receptor's response to an agonist.

| Parameter | Value | Cell/Tissue System | Reference |

| IC50 | 0.33 nM | Not specified | [1][10] |

This sub-nanomolar IC50 value demonstrates that this compound is a highly potent antagonist, binding with high affinity to the 5-HT3 receptor.

Experimental Protocols

The characterization of this compound's interaction with the 5-HT3 receptor relies on established pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) and IC50 of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To quantify the affinity of this compound for the 5-HT3 receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells known to express 5-HT3 receptors (e.g., cultured HEK293 cells stably expressing the receptor, or rat cortical tissue) in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.

-

-

Assay Procedure:

-

In a 96-well plate, combine the following in each well:

-

Membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of a selective 5-HT3 receptor radioligand (e.g., [³H]granisetron or [³H]GR65630) near its Kd value.

-

Varying concentrations of unlabeled this compound (the competitor), typically spanning several orders of magnitude (e.g., 1 pM to 10 µM).

-

-

Include control wells for:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radioactive 5-HT3 antagonist (e.g., 10 µM ondansetron) to saturate all specific binding sites.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing the Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

Whole-Cell Electrophysiology

This functional assay directly measures the effect of this compound on the ion channel activity of the 5-HT3 receptor.

Objective: To confirm the antagonist activity of this compound and quantify its potency in blocking serotonin-induced currents.

Methodology:

-

Cell Preparation:

-

Use a cell line stably expressing functional 5-HT3 receptors (e.g., HEK293 or ND7/23 cells) or primary neurons (e.g., from the nodose ganglion).

-

Culture the cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

-

Recording Setup:

-

Use the whole-cell patch-clamp technique to record currents from single cells.

-

Clamp the membrane potential at a negative holding potential (e.g., -60 mV) to maximize the inward current carried by cations.

-

External Solution (extracellular): Contains physiological concentrations of ions, e.g., (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4.

-

Internal Solution (pipette): Contains, e.g., (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA, pH adjusted to 7.2. (CsCl is used to block potassium channels).

-

-

Experimental Procedure:

-

Establish a stable whole-cell recording from a target cell.

-

Apply a fixed, sub-maximal concentration of serotonin (e.g., 10 µM) to the cell using a rapid perfusion system to elicit a control inward current (I_control).

-

Wash out the serotonin and allow the receptor to recover fully.

-

Pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.

-

While still in the presence of this compound, co-apply the same concentration of serotonin and record the resulting current (I_this compound).

-

Repeat this process for a range of this compound concentrations.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current for each condition.

-

Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (I_this compound / I_control)) * 100.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 for the functional block.

-

Logical Relationship: Competitive Antagonism

The interaction between serotonin, this compound, and the 5-HT3 receptor can be visualized as a competition for a single binding site, where only the binding of the agonist leads to a functional response.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 8. 5-HT3 receptor antagonists for the treatment of nausea/vomiting - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 9. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

Bemesetron (MDL-72222): A Technical Guide to its Chemical Structure, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemesetron, also known as MDL-72222, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] While it has demonstrated antiemetic effects comparable to clinically used drugs, its primary application has been in scientific research to investigate the role of the 5-HT3 receptor in various physiological and pathological processes, including the mechanisms of drugs of abuse. This technical guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its pharmacological profile.

Chemical Structure and Properties

This compound is a tropane (B1204802) derivative, specifically an ester of tropine (B42219) and 3,5-dichlorobenzoic acid.[3] Its rigid bicyclic structure is a key feature for its high-affinity binding to the 5-HT3 receptor.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dichlorobenzoate | [4] |

| Synonyms | MDL-72222, 3-Tropanyl-3,5-dichlorobenzoate | [4][5] |

| CAS Number | 40796-97-2 | [4][5] |

| Molecular Formula | C₁₅H₁₇Cl₂NO₂ | [4] |

| Molecular Weight | 314.21 g/mol | [4] |

| Melting Point | 95°C | [3] |

| Solubility | Soluble to 100 mM in DMSO. Insoluble in water. Sparingly soluble in chloroform (B151607) and ethanol. | [3] |

Table 2: Crystallographic Data for this compound

| Parameter | Value | Citation(s) |

| Crystal System | Triclinic | [4] |

| Space Group | P -1 | [4] |

| a | 8.480 Å | [4] |

| b | 9.840 Å | [4] |

| c | 10.158 Å | [4] |

| α | 90.04° | [4] |

| β | 111.77° | [4] |

| γ | 105.07° | [4] |

Synthesis of this compound

The synthesis of this compound is achieved through the esterification of tropine with 3,5-dichlorobenzoyl chloride.[3] Tropine itself can be sourced from the hydrolysis of naturally occurring alkaloids like atropine (B194438) or synthesized via the reduction of tropinone.[6]

Experimental Protocol: Synthesis of this compound

This protocol is based on the manufacturing process described in the literature.[3]

1. Preparation of Tropine Hydrochloride:

-

Tropine (34.24 g) is dissolved in anhydrous diethyl ether.

-

Ethereal hydrogen chloride is added to the solution to precipitate tropine hydrochloride.

-

The solvent is evaporated to isolate the precipitated hydrochloride salt.

2. Esterification Reaction:

-

3,5-Dichlorobenzoyl chloride (51.7 g) is added to the tropine hydrochloride.

-

The mixture is stirred and heated to 140°C for 15 minutes. During this time, the mixture liquefies, evolves hydrogen chloride gas, and then re-solidifies.

-

Heating is continued for an additional 15 minutes to ensure the reaction goes to completion.

3. Work-up and Purification:

-

The cooled solid reaction mass is dissolved in water.

-

An excess of an aqueous solution of potassium carbonate is added to neutralize the mixture and liberate the free base.

-

The basic aqueous solution is extracted with ethyl acetate (B1210297).

-

The combined ethyl acetate extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Evaporation of the dried ethyl acetate solution yields the crude solid product.

4. Recrystallization:

-

The crude solid is recrystallized from aqueous methanol (B129727) to yield pure this compound (3,5-dichlorobenzoic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester, endo).

-

The final product has a reported melting point of 95°C and a yield of 51.8 g.[3]

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound (MDL-72222).

Pharmacological Data

This compound is characterized by its high affinity and selectivity for the 5-HT3 receptor.[2][7] This profile makes it a valuable tool for distinguishing 5-HT3-mediated effects from those involving other serotonin receptor subtypes.

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Species/Assay | Citation(s) |

| IC₅₀ | 0.33 nM | 5-HT3 Receptor Binding | [2][8] |

| pA₂ | 9.27 | Rabbit Isolated Heart (Functional Antagonism) | [7] |

| Selectivity | Highly selective. Concentrations >1000-fold higher are needed to inhibit nicotine (B1678760) receptor agonist (DMPP) responses compared to 5-HT responses. Weak, non-selective antagonist at 5-HT M-receptors. Does not block 5-HT D-receptors, muscarinic, nicotinic, or histamine (B1213489) H1-receptors except at high concentrations. | Rabbit Heart, Guinea-Pig Ileum | [7] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Comparative Pharmacokinetics of 5-HT3 Antagonists

Table 4: Example Pharmacokinetic Parameters of Other 5-HT3 Antagonists in Animal Models

| Parameter | Ondansetron (B39145) (0.5 mg/kg IV, Dog) | Granisetron (B54018) (3 or 6 mg/kg IV, Rat) | Citation(s) |

| T½ (Half-life) | 1.21 ± 0.51 h | 50.7 ± 4.3 min (3 mg/kg, blood)74.3 ± 12.5 min (3 mg/kg, brain) | [9][10] |

| Cmax (Peak Concentration) | 11.5 ± 10.0 ng/mL (single 8mg oral dose) | N/A (IV administration) | [11] |

| Tmax (Time to Peak) | 1.1 ± 0.8 h (single 8mg oral dose) | 24 min (in brain ECF) | [9][11] |

| AUC (Area Under Curve) | 15.9 ± 14.7 ng·h/mL (single 8mg oral dose) | N/A | [11] |

This table is for comparative purposes only and parameters can vary significantly based on dose, route of administration, and species.

Mechanism of Action and Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Located on neurons in both the central and peripheral nervous systems, its activation by serotonin leads to a rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), causing neuronal depolarization.

This compound acts as a competitive antagonist at the serotonin binding site on the 5-HT3 receptor. By occupying this site, it prevents serotonin from binding and opening the ion channel. This blockade of depolarization inhibits the transmission of serotonergic signals, which is the basis for its antiemetic and other neurological effects.

5-HT3 Receptor Signaling and Antagonism by this compound

Caption: Mechanism of this compound at the 5-HT3 receptor.

Key Experimental Methodologies

Radioligand Binding Assay for Receptor Affinity

The determination of this compound's affinity (IC₅₀) for the 5-HT3 receptor is typically performed using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Tissue (e.g., rat brain cortex) or cells expressing the 5-HT3 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).

-

The homogenate is centrifuged to pellet the membranes. The pellet is washed and re-suspended in a binding buffer.

-

Protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format in a final volume of ~250 µL.

-

To each well, the following are added:

- A fixed amount of the membrane preparation (e.g., 50-120 µg protein).

- A fixed concentration of a specific 5-HT3 receptor radioligand (e.g., [³H]-Granisetron) near its Kd value.

- Varying concentrations of the unlabeled competitor drug (this compound).

-

Total Binding wells contain only membranes and radioligand.

-

Non-specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known 5-HT3 antagonist to saturate the receptors.

3. Incubation and Filtration:

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Data Analysis:

-

The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound.

-

A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Conclusion

This compound (MDL-72222) remains a cornerstone research tool for elucidating the function of the 5-HT3 receptor. Its well-defined chemical structure, straightforward synthesis, and, most importantly, its potent and highly selective antagonist profile allow for precise pharmacological investigation. The data and protocols presented in this guide offer a comprehensive technical resource for professionals in neuroscience and drug development engaged in the study of serotonergic systems.

References

- 1. downloads.lww.com [downloads.lww.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-TROPANYL-3,5-DICHLOROBENZOATE | 40796-97-2 [chemicalbook.com]

- 4. This compound (USAN/INN) | C15H17Cl2NO2 | CID 671690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tropine - Wikipedia [en.wikipedia.org]

- 7. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. Pharmacokinetics of granisetron in rat blood and brain by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog: a blinded crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic modeling and Monte Carlo simulation of ondansetron following oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Bemesetron: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemesetron (MDL-72222) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT3 receptor. While its antiemetic properties have been demonstrated to be comparable to other drugs in its class, its primary application has been within the realm of scientific research, serving as a critical tool to elucidate the role of the 5-HT3 receptor in various physiological and pathological processes. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, details generalized experimental protocols for its study, and visualizes key pathways and workflows.

Pharmacodynamics

This compound exerts its pharmacological effects by competitively blocking the action of serotonin at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to rapid depolarization of neurons in both the central and peripheral nervous systems. By antagonizing these receptors, this compound effectively inhibits the signaling pathways associated with nausea and vomiting.

Receptor Binding and Potency

This compound exhibits a high affinity for the 5-HT3 receptor. In vitro studies have demonstrated its potent antagonistic activity, with a threshold for antagonism observed at approximately 0.1 nM.

| Parameter | Value | Species/System | Reference |

| IC50 | 0.33 nM | Not Specified | [1] |

Dose-Response Relationship

Clinical studies in patients receiving highly emetogenic chemotherapy have demonstrated a clear dose-dependent antiemetic effect of this compound.

| Dose | Efficacy | Patient Population |

| 5 mg | Limited antiemetic effect | Chemotherapy Patients |

| 10 mg | Limited antiemetic effect | Chemotherapy Patients |

| 20 mg | Significant reduction in vomiting episodes | Chemotherapy Patients |

| 40 mg | Sustained antiemetic effect | Chemotherapy Patients |

| 60 mg | Sustained antiemetic effect | Chemotherapy Patients |

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, half-life, bioavailability, clearance, and volume of distribution, are not extensively available in publicly accessible literature. This is likely due to its primary use as a research tool rather than a clinically marketed therapeutic. However, the general pharmacokinetic properties of 5-HT3 receptor antagonists as a class can provide some insight.

General Pharmacokinetic Profile of 5-HT3 Antagonists (for reference)

| Parameter | General Characteristics |

| Absorption | Generally well-absorbed after oral administration. |

| Distribution | Widely distributed throughout the body. |

| Metabolism | Primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. |

| Excretion | Excreted in the urine and feces as metabolites and unchanged drug. |

Note: The table above represents the general characteristics of the 5-HT3 antagonist class and the data is not specific to this compound.

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor initiates a signaling cascade that results in neuronal excitation. This compound, as an antagonist, blocks this pathway at its initial step.

Experimental Protocols

In Vitro 5-HT3 Receptor Binding Assay (Generalized Protocol)

This assay is designed to determine the affinity of a test compound for the 5-HT3 receptor.

In Vivo Antiemetic Efficacy Study (Generalized Protocol)

This type of study evaluates the ability of a test compound to prevent emesis in an animal model.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT3 receptor. Its high potency and selectivity make it ideal for in vitro and in vivo studies. While comprehensive human pharmacokinetic data is limited, its pharmacodynamic profile as a potent 5-HT3 antagonist is well-established. The generalized experimental protocols provided here offer a framework for the continued investigation of this and similar compounds. Further research to fully characterize the pharmacokinetic profile of this compound would be beneficial for a more complete understanding of its disposition in biological systems.

References

In-Vitro Binding Affinity of Bemesetron to Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemesetron, also known as MDL 72222, is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1][2] This technical guide provides a comprehensive overview of the in-vitro binding affinity of this compound for serotonin receptors, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented is intended to support research, drug development, and pharmacological studies involving this compound.

Quantitative Binding Affinity Data

The in-vitro binding affinity of this compound for the human 5-HT3A receptor has been characterized through various radioligand binding assays. The following table summarizes the key quantitative data available in the scientific literature.

| Receptor Subtype | Ligand | Parameter | Value | Species | Source |

| 5-HT3A | This compound | IC50 | 0.33 nM | - | [2] |

| 5-HT3A | This compound | Ki | 3.9 nM | - | |

| 5-HT3 | This compound | pA2 | 9.27 | Rabbit | [3] |

Experimental Protocols

The following section details a representative experimental protocol for determining the in-vitro binding affinity of this compound to the 5-HT3 receptor using a radioligand binding assay. This protocol is a composite based on standard methodologies described in the literature for 5-HT3 receptor antagonists.

Radioligand Binding Assay for 5-HT3 Receptor

Objective: To determine the inhibitory constant (Ki) of this compound for the 5-HT3 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-Granisetron or another suitable 5-HT3 receptor radiolabeled antagonist.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM Ondansetron).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the 5-HT3A receptor to a sufficient density.

-

Harvest the cells and homogenize them in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µg/mL.

-

-

Assay Setup:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competitive Binding: Assay buffer, radioligand, the corresponding dilution of this compound, and membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature (approximately 25°C) for 60 minutes to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapid filtration of the contents of each well through the glass fiber filters using a filtration apparatus.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Experimental Workflow: Radioligand Binding Assay

References

Bemesetron: A Potent 5-HT3 Receptor Antagonist as a Research Tool for Central Nervous System Disorders

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bemesetron, also known as MDL 72222, is a potent and highly selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. While not developed for clinical use, its specific pharmacological profile has established it as a valuable research tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes within the central nervous system (CNS). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its application in preclinical models of CNS disorders.

Core Properties of this compound

This compound is a tropane (B1204802) derivative that acts as a competitive antagonist at the 5-HT3 receptor, a ligand-gated ion channel. Blockade of this receptor modulates neurotransmission in key brain regions implicated in emesis, anxiety, and addiction.

Quantitative Pharmacological Data

The affinity and potency of this compound at the 5-HT3 receptor have been characterized in various in vitro assays. The following table summarizes key quantitative data for this compound, providing a comparative overview for researchers.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 0.33 nM | - | [1][2] |

| IC50 | 10.0 nM | 5-HT3a Receptor | [3] |

| IC50 | 6.9 x 10⁻⁹ M | Displacement of [3H]BRL 43694 from human recombinant 5-HT3 receptor in CHO cells | [1] |

| Ki | 3.9 nM | 5-HT3a Receptor | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the action of serotonin (B10506) (5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels permeable to cations (Na+, K+, and Ca2+). When activated by serotonin, they cause rapid depolarization of the neuron. By competitively binding to these receptors, this compound prevents this depolarization, thereby inhibiting the downstream signaling cascade.

Figure 1: this compound's antagonistic action on the 5-HT3 receptor signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines key experimental protocols relevant to the study of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the 5-HT3 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound.

Materials:

-

Cell membranes expressing 5-HT3 receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [3H]Granisetron or other suitable 5-HT3 receptor ligand)

-

This compound (MDL 72222)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess of a non-labeled 5-HT3 antagonist).

-

Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Figure 2: Workflow for a radioligand binding assay to determine this compound's affinity.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of this compound.

Objective: To measure the effect of this compound on dopamine (B1211576) release in the nucleus accumbens.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD)

-

This compound solution

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgically implant a guide cannula targeting the nucleus accumbens in an anesthetized animal.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline of dopamine levels.

-

Administer this compound systemically (e.g., intraperitoneally) or locally through the probe (reverse dialysis).

-

Continue collecting dialysate samples to measure changes in dopamine concentration.

-

Analyze the dopamine content in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage of the baseline dopamine levels.

Figure 3: Experimental workflow for in vivo microdialysis to study this compound's effect on dopamine.

Application in Preclinical Models of CNS Disorders

While specific data on this compound in many standard behavioral models are limited in the public domain, its known mechanism of action suggests its utility in a range of preclinical paradigms for CNS disorders.

Anxiety Models

Animal models of anxiety, such as the elevated plus maze and light-dark box test, are used to assess the anxiolytic or anxiogenic potential of compounds. The involvement of the 5-HT3 receptor in anxiety suggests that this compound could be a useful tool in these models.

-

Elevated Plus Maze (EPM): This test is based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

-

Light-Dark Box Test: This model utilizes the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive. Anxiolytic drugs increase the time spent in the light compartment.

Addiction Models

The 5-HT3 receptor is implicated in the reinforcing effects of drugs of abuse. Therefore, this compound is a relevant tool for addiction research.

-

Conditioned Place Preference (CPP): This paradigm is used to assess the rewarding or aversive properties of a drug by pairing its administration with a specific environment. A preference for the drug-paired environment indicates a rewarding effect.

-

Drug Self-Administration: This model allows animals to learn to perform a response (e.g., lever press) to receive an infusion of a drug, providing a measure of the drug's reinforcing properties.

Pharmacokinetics and Brain Penetration

A critical aspect for any CNS research tool is its ability to cross the blood-brain barrier (BBB) and reach its target in the brain. While specific pharmacokinetic data for this compound, such as its brain-to-plasma ratio, are not widely published, its chemical structure as a tropane derivative suggests it is likely to have good CNS penetration. Further studies are needed to fully characterize its pharmacokinetic profile.

Conclusion

This compound (MDL 72222) is a potent and selective 5-HT3 receptor antagonist that serves as a valuable tool for CNS research. Its well-defined mechanism of action and high affinity for its target make it ideal for elucidating the role of the 5-HT3 receptor in various neurological and psychiatric disorders. The experimental protocols and preclinical models described in this guide provide a framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of CNS function and the development of novel therapeutics. Further research into its in vivo efficacy in a broader range of behavioral models and a detailed characterization of its pharmacokinetic properties will further enhance its utility as a research tool.

References

- 1. Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro identification and electrophysiological characterization of dopamine neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Antiemetic Effects of Bemesetron: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemesetron (MDL-72222) is a potent and selective 5-HT3 receptor antagonist. Initial research into its pharmacological profile has demonstrated significant antiemetic properties, positioning it as a compound of interest in the study of nausea and vomiting, particularly that induced by chemotherapy. Although not developed for clinical use, its primary application remains in scientific research to elucidate the role of the 5-HT3 receptor in various physiological and pathological processes. This document provides a comprehensive overview of the foundational preclinical and clinical studies that characterized the antiemetic effects of this compound.

Mechanism of Action: 5-HT3 Receptor Antagonism

Chemotherapeutic agents can induce the release of serotonin (B10506) (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating a signaling cascade that results in nausea and vomiting. This compound exerts its antiemetic effect by competitively blocking these 5-HT3 receptors, thereby preventing the initiation of this emetic reflex.

Figure 1: Mechanism of Action of this compound in Chemotherapy-Induced Emesis.

Preclinical Studies: The Ferret Model of Cisplatin-Induced Emesis

The ferret is a well-established animal model for studying chemotherapy-induced emesis due to its robust and reliable vomiting reflex. Initial preclinical evaluations of this compound's antiemetic potential were conducted using this model, with cisplatin (B142131) being the emetogenic challenge.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

A standardized protocol for inducing emesis in ferrets with cisplatin is outlined below. While specific studies with a this compound dose-response curve were not available for this review, this general methodology was followed in studies evaluating 5-HT3 antagonists.

-

Animal Model: Male ferrets weighing approximately 1-1.5 kg are used. Animals are housed individually and allowed to acclimate to the laboratory conditions.

-

Emetogen Administration: Cisplatin is administered intravenously (i.v.) or intraperitoneally (i.p.) at a dose known to reliably induce emesis (e.g., 10 mg/kg).

-

Drug Administration: this compound or a vehicle control is administered prior to the cisplatin challenge. The route of administration (e.g., intravenous, oral) and the pretreatment time are key variables.

-

Observation Period: Following cisplatin administration, the animals are observed for a defined period (typically 3-4 hours for acute emesis studies).

-

Data Collection: The primary endpoints are the number of retches and the number of vomits. A complete response is defined as no retching or vomiting during the observation period.

Figure 2: Generalized workflow for evaluating antiemetic efficacy in ferrets.

Clinical Studies: Comparison with High-Dose Metoclopramide (B1676508)

A key clinical investigation into the antiemetic efficacy of this compound was a randomized, double-blind, crossover study comparing it with a high-dose metoclopramide regimen in patients receiving cisplatin-based chemotherapy.

Quantitative Data Summary

| Endpoint | This compound (MDL 72,222) | High-Dose Metoclopramide |

| Complete or Major Response | 75% | 42% |

| (0-2 emetic episodes) | ||

| Patient Preference | 55% | 26% |

Table 1: Efficacy and Patient Preference of this compound vs. High-Dose Metoclopramide.

Experimental Protocol: Randomized Clinical Trial

The following protocol is based on the available information from the published study by Homesley et al. (1993).

-

Study Design: A randomized, double-blind, crossover trial.

-

Patient Population: Patients scheduled to receive cisplatin-based chemotherapy at a dose of 80 to 100 mg per square meter of body-surface area.

-

Treatment Arms:

-

This compound (MDL 72,222): Intravenous administration. The exact dosage regimen from the full text was not accessible for this review.

-

High-Dose Metoclopramide: Intravenous administration. The exact dosage regimen from the full text was not accessible for this review.

-

-

Crossover: Patients received one antiemetic regimen during their first cycle of chemotherapy and the other regimen during their second cycle, with the order of administration being randomized.

-

Efficacy Assessment: The primary endpoint was the number of emetic episodes in the 24 hours following chemotherapy. Nausea was also assessed using visual-analogue and graded scales. Patient preference for the antiemetic regimen was recorded.

-

Statistical Analysis: A p-value of less than 0.05 was considered statistically significant.

In Vitro Studies: 5-HT3 Receptor Binding Affinity

The affinity of this compound for the 5-HT3 receptor has been quantified through radioligand binding assays. These assays are crucial for determining the potency of a compound at its target receptor.

Quantitative Data Summary

| Compound | IC50 (nM) |

| This compound (MDL-72222) | 0.33 |

Table 2: 5-HT3 Receptor Binding Affinity of this compound.

Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the IC50 of a test compound like this compound for the 5-HT3 receptor.

-

Receptor Preparation: Membranes from cells expressing the 5-HT3 receptor or from tissues rich in these receptors (e.g., rat spinal cord synaptosomes) are prepared.

-

Radioligand: A radiolabeled ligand that binds to the 5-HT3 receptor with high affinity (e.g., [3H]serotonin) is used.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50) is determined by non-linear regression analysis of the competition curve.

Figure 3: Key steps in determining the receptor binding affinity of this compound.

Conclusion

The initial studies on this compound firmly established its identity as a potent and selective 5-HT3 receptor antagonist with significant antiemetic properties. Preclinical data from the ferret model of cisplatin-induced emesis demonstrated its ability to inhibit vomiting, a finding that was subsequently supported by clinical evidence. In a randomized clinical trial, this compound was shown to be more effective than high-dose metoclopramide in controlling cisplatin-induced emesis, with a favorable patient preference. Furthermore, in vitro binding assays confirmed its high affinity for the 5-HT3 receptor. While not pursued for clinical use, the foundational research on this compound has been invaluable for the scientific community, contributing to a deeper understanding of the role of 5-HT3 receptors in the complex process of emesis and providing a valuable tool for ongoing research.

The Genesis of a 5-HT3 Receptor Antagonist: A Technical History of MDL-72222 (Bemesetron)

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

MDL-72222, also known as Bemesetron, holds a significant place in the history of pharmacology as the first potent and highly selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. Its discovery was a pivotal moment that advanced our understanding of the role of 5-HT3 receptors in physiological processes, particularly emesis, and paved the way for a new class of antiemetic drugs. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of MDL-72222, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The journey of MDL-72222 began in the early 1980s, a time when the understanding of serotonin (B10506) (5-HT) receptor subtypes was rapidly evolving. The existence of a distinct neuronal 5-HT receptor, later classified as the 5-HT3 receptor, was proposed based on its unique pharmacological profile.

Pioneering Synthesis: The synthesis of MDL-72222 was first reported by J.R. Fozard and M.W. Gittos, associated with Merrell Dow Research Institute. Their work, detailed in European Patent EP0067770, described the creation of a series of tropine (B42219) esters, among which MDL-72222 emerged as a lead compound due to its exceptional potency and selectivity for the 5-HT3 receptor.

Chemical Identity: MDL-72222 is chemically designated as 3,5-Dichlorobenzoic acid (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester. Its structure features a tropine core, a common motif in pharmacologically active compounds, esterified with 3,5-dichlorobenzoic acid.

Table 1: Physicochemical Properties of MDL-72222

| Property | Value |

| IUPAC Name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl 3,5-dichlorobenzoate |

| Synonyms | This compound, MDL 72222 |

| Molecular Formula | C15H17Cl2NO2 |

| Molecular Weight | 314.21 g/mol |

| CAS Number | 40796-97-2 |

Mechanism of Action

MDL-72222 exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT3 receptor. These receptors are ligand-gated ion channels, and their activation by serotonin leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.

Signaling Pathway: The binding of serotonin to the 5-HT3 receptor triggers the opening of the ion channel. The subsequent influx of calcium ions (Ca2+) acts as a second messenger, activating downstream signaling cascades. One such pathway involves the activation of Calmodulin-dependent kinase II (CaMKII), which in turn can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This signaling cascade is implicated in various cellular responses, including the emetic reflex. MDL-72222, by blocking the initial binding of serotonin, prevents the initiation of this entire signaling cascade.

Preclinical Pharmacology

The initial characterization of MDL-72222 revealed its remarkable potency and selectivity as a 5-HT3 receptor antagonist. These properties were evaluated through a series of in vitro and in vivo experiments.

In Vitro Studies

Receptor Binding Assays: Radioligand binding studies were crucial in quantifying the affinity of MDL-72222 for the 5-HT3 receptor. These assays typically involve incubating a preparation of cells or tissues expressing the receptor with a radiolabeled ligand and a range of concentrations of the unlabeled competitor drug (MDL-72222).

Experimental Protocol: 5-HT3 Receptor Binding Assay (General)

-

Preparation of Receptor Source: Homogenates of rat brain tissue or cultured cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells) are prepared.

-

Radioligand: A high-affinity 5-HT3 receptor radioligand, such as [3H]-GR65630, is used.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of MDL-72222 in a suitable buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of MDL-72222 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Table 2: In Vitro Activity of MDL-72222

| Assay System | Parameter | Value |

| N1E-115 Cells | Ki | 16.0 nM |

| Rat Brain Homogenate | Ki | 30.2 nM |

| Rabbit Isolated Heart | pA2 | 9.27 |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

In Vivo Studies

Antiemetic Activity: The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex. Cisplatin (B142131), a chemotherapeutic agent, is a potent emetogen in this species.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets (General)

-

Animal Model: Male ferrets are used.

-

Emetogen: Cisplatin is administered intraperitoneally (i.p.) at a dose of 9 mg/kg to induce emesis.

-

Drug Administration: MDL-72222 is administered, typically intraperitoneally, at various doses (e.g., 1 mg/kg) prior to the cisplatin challenge.

-

Observation: The animals are observed for a defined period (e.g., 4 hours), and the number of retches and vomits are recorded.

-

Data Analysis: The antiemetic efficacy of MDL-72222 is determined by the reduction in the number of emetic episodes compared to a vehicle-treated control group.

Studies demonstrated that MDL-72222 effectively prevents or reduces cisplatin-induced emesis in ferrets, providing strong preclinical evidence for its antiemetic potential.[1][2]

Conditioned Place Preference: The rewarding or aversive properties of drugs can be assessed using the conditioned place preference (CPP) paradigm. This has been used to investigate the role of 5-HT3 receptors in the effects of drugs of abuse.

Experimental Protocol: Conditioned Place Preference in Rats (General)

-

Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

-

Pre-conditioning Phase: Rats are allowed to freely explore the apparatus to determine their initial preference for either chamber.

-

Conditioning Phase: Over several days, rats receive an injection of a drug of abuse (e.g., MDMA) and are confined to one of the outer chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. In some experiments, MDL-72222 is administered prior to the drug of abuse.

-

Test Phase: Rats are placed back in the apparatus in a drug-free state and allowed to freely explore all chambers. The time spent in each chamber is recorded.

-

Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference. The ability of MDL-72222 to block this preference is assessed.

Pharmacokinetics and Clinical Development

Detailed pharmacokinetic data for MDL-72222, including its absorption, distribution, metabolism, and excretion (ADME) profile, half-life, and bioavailability in various species, are not extensively reported in publicly available literature.

While MDL-72222 showed significant promise in preclinical studies and was investigated in early-phase clinical trials for chemotherapy-induced nausea and vomiting, it was ultimately not commercialized. The development of other 5-HT3 receptor antagonists, such as ondansetron (B39145) and granisetron, which became the first-generation "setrons," likely influenced the clinical development trajectory of MDL-72222. Despite this, its discovery remains a landmark achievement that validated the 5-HT3 receptor as a therapeutic target and catalyzed the development of a new and effective class of antiemetic drugs.

Conclusion

MDL-72222, or this compound, was a pioneering molecule in the field of serotonin pharmacology. Its discovery as the first potent and selective 5-HT3 receptor antagonist was a critical step in understanding the role of these receptors in emesis. The preclinical data unequivocally demonstrated its potent antiemetic properties. Although it did not reach the market, the scientific legacy of MDL-72222 is profound, as it laid the groundwork for the successful development of the "setron" class of drugs, which have revolutionized the management of nausea and vomiting in cancer patients and other clinical settings. The story of MDL-72222 serves as a testament to the importance of fundamental research in identifying novel therapeutic targets and developing innovative medicines.

References

Bemesetron's Role in Modulating Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bemesetron (also known as MDL 72222) is a potent and selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. This technical guide provides an in-depth analysis of this compound's core mechanism of action and its subsequent role in the modulation of neurotransmitter release, with a primary focus on dopamine (B1211576) and a secondary look at serotonin (B10506). By summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in fast synaptic transmission in both the central and peripheral nervous systems. Its activation by serotonin leads to the rapid influx of cations, resulting in neuronal depolarization. This compound, by selectively blocking these receptors, can modulate the release of various neurotransmitters, thereby influencing a range of physiological and pathophysiological processes. This guide will explore the intricate details of this modulation.

Quantitative Data on this compound

The following tables summarize the key quantitative parameters that define this compound's interaction with the 5-HT3 receptor and its effect on neurotransmitter levels.

Table 1: this compound (MDL 72222) Binding Affinity

| Parameter | Value | Receptor | Reference |

| IC50 | 0.33 nM | 5-HT3 | [1][2] |

| Ki | 3.9 nM | 5-HT3A | [3] |

Table 2: Effect of this compound (MDL 72222) on Dopamine Release

| Experimental Condition | Brain Region | Effect of this compound | Quantitative Change | Reference |

| Methamphetamine-induced hyperactivity | Striatum | Reversal of increased dopamine levels | Data on the exact percentage of reversal is not currently available. | [4] |

Table 3: Effect of this compound (MDL 72222) on Serotonin Release

| Experimental Condition | Brain Region | Effect of this compound | Quantitative Change | Reference |

| Methamphetamine-induced hyperactivity | Dorsal Raphe | No significant effect on serotonin levels | Not applicable | [4] |

Table 4: Pharmacokinetic Parameters of Related 5-HT3 Antagonists (for reference)

| Compound | Half-life (t½) | Bioavailability (Oral) | Primary Metabolism | Reference |

| Ondansetron (B39145) | ~3.8 hours | ~60% | Hepatic | [3] |

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound like this compound to the 5-HT3 receptor.

-

Objective: To determine the IC50 and Ki values of this compound for the 5-HT3 receptor.

-

Materials:

-

Membrane preparations from cells expressing human 5-HT3 receptors.

-

Radioligand (e.g., [3H]granisetron).

-

This compound (MDL 72222) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

In Vivo Microdialysis for Measuring Neurotransmitter Release

This protocol describes a common technique to measure extracellular levels of dopamine and serotonin in specific brain regions of living animals.

-

Objective: To quantify the effect of this compound on dopamine and serotonin release in brain regions such as the nucleus accumbens or striatum.

-

Materials:

-

Laboratory animals (e.g., rats or mice).

-

Stereotaxic apparatus for precise probe implantation.

-

Microdialysis probes.

-

Artificial cerebrospinal fluid (aCSF) for perfusion.

-

This compound (MDL 72222) for administration.

-

High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) for neurotransmitter analysis.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the target brain region of an anesthetized animal using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the microdialysis probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples to establish basal neurotransmitter levels.

-

Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.

-

Express the results as a percentage of the baseline levels.

-

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action at the 5-HT3 Receptor

This compound acts as a competitive antagonist at the 5-HT3 receptor. The binding of the natural ligand, serotonin, to this receptor opens a non-selective cation channel, leading to depolarization of the neuron. This compound, by binding to the receptor, prevents this channel opening, thus inhibiting the downstream effects of serotonin at this site.

Signaling Pathway of 5-HT3 Receptor Activation (Inhibited by this compound)

Activation of the 5-HT3 receptor initiates a cascade of intracellular events. The initial influx of cations, particularly Ca2+, acts as a second messenger, leading to the activation of various downstream signaling molecules. This compound, by preventing the initial channel opening, blocks this entire signaling cascade.

Experimental Workflow for Assessing this compound's Effect on Neurotransmitter Release

The following diagram illustrates the logical flow of an experiment designed to investigate the impact of this compound on neurotransmitter levels in the brain.

Conclusion

This compound is a highly potent and selective 5-HT3 receptor antagonist. Its primary mechanism of action involves the direct blockade of the ionotropic 5-HT3 receptor, thereby inhibiting serotonin-mediated neuronal depolarization. This action has significant downstream consequences on the release of other neurotransmitters, most notably dopamine. Preclinical evidence suggests that this compound can reverse a pathological increase in dopamine levels in the striatum. Its effect on basal serotonin levels appears to be minimal. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound and to quantify its modulatory effects on basal neurotransmitter release in various brain regions. This will provide a more comprehensive understanding of its therapeutic potential for disorders involving dysregulated neurotransmission.

References

- 1. MDL 72222: a potent and highly selective antagonist at neuronal 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monitoring the stimulated release of dopamine with in vivo voltammetry. I: Characterization of the response observed in the caudate nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ondansetron clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of stimulated dopamine release in the rat by in vivo voltammetry: the influence of stimulus duration on drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Bemesetron in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bemesetron (MDL 72222) is a potent and selective antagonist of the serotonin (B10506) 5-HT3 receptor.[1] While not used clinically, it is a valuable tool in preclinical research for investigating the role of the 5-HT3 receptor in various physiological and pathological processes.[1] This document provides detailed application notes and protocols for the use of this compound in common rodent behavioral models, including those for assessing anxiety, depression-like behavior, and learning and memory.

Mechanism of Action

This compound exerts its effects by competitively blocking the action of serotonin (5-hydroxytryptamine, 5-HT) at 5-HT3 receptors. These receptors are ligand-gated ion channels, and their activation by serotonin leads to rapid, transient depolarization of the neuronal membrane. By antagonizing these receptors, this compound modulates neurotransmission in brain regions implicated in anxiety, depression, and cognition, such as the hippocampus and amygdala.[2][3] The antagonism of 5-HT3 receptors can lead to an increased availability of serotonin for other receptor subtypes (e.g., 5-HT1A, 5-HT2) and can influence the release of other neurotransmitters, including dopamine (B1211576) and GABA.[3][4]

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound (MDL 72222) in rodent behavioral models.

Table 1: Effects of this compound (MDL 72222) on Anxiety-Like Behavior in the Elevated Plus Maze

| Species | Dose (mg/kg) | Administration Route | Key Findings |

| Rat | 0.1 | Subcutaneous | Inhibited hyperactivity induced by neurokinin receptor agonist injection in the ventral tegmental area.[5] |

Note: Data on the standalone effects of this compound in the elevated plus maze are limited in the reviewed literature. The above finding suggests an interaction with dopamine pathways, which can influence anxiety-like behaviors.

Table 2: Effects of this compound (MDL 72222) on Depression-Like Behavior in the Forced Swim Test and Tail Suspension Test

| Species | Behavioral Test | Dose (mg/kg) | Administration Route | Key Findings |

| Mice | Tail Suspension Test | 3 | Not specified | Produced anti-immobility effects when given alone.[6] |

| Mice | Tail Suspension Test | 1 | Not specified | Produced anti-immobility effects when administered with ketamine (12.5-25 mg/kg).[6] |

Note: The Tail Suspension Test is conceptually similar to the Forced Swim Test, and both are used to screen for antidepressant-like effects.

Table 3: Effects of this compound (MDL 72222) on Learning and Memory in the Morris Water Maze

| Species | Dose (mg/kg) | Administration Route | Key Findings |

| Rat/Mouse | Not specified | Not specified | Data on the standalone effects of this compound in the Morris water maze are limited in the reviewed literature. |

Note: Further research is needed to quantify the direct effects of this compound on spatial learning and memory in this paradigm.

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Acclimation: Allow rodents to acclimate to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 0.1 - 3.0 mg/kg, intraperitoneally or subcutaneously) or vehicle control 30 minutes prior to testing.

-

Test: Place the animal in the center of the maze, facing an open arm.

-

Recording: Record the animal's behavior for a 5-minute session using a video camera.

-

Data Analysis: Score the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Forced Swim Test (FST) for Depression-Like Behavior

Objective: To assess depression-like behavior (behavioral despair) in rodents.

Apparatus: A transparent cylinder filled with water.

Procedure:

-

Acclimation: Handle animals for several days prior to the test.

-

Drug Administration: Administer this compound (e.g., 1.0 - 10.0 mg/kg, intraperitoneally) or vehicle control at specified time points before the test (e.g., 60, 30, and 15 minutes prior).

-

Pre-swim Session (Rats): On day 1, place the rat in the water cylinder for 15 minutes.

-

Test Session: 24 hours after the pre-swim (for rats) or on the single test day (for mice), place the animal in the water cylinder for a 5-6 minute session.

-

Recording: Video record the session.

-

Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of motion or movements only necessary to keep the head above water.

-

Interpretation: A significant decrease in immobility time suggests an antidepressant-like effect.

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampus-dependent spatial learning and memory.

Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform.

Procedure:

-

Acclimation: Handle animals for several days before the start of the experiment.

-

Drug Administration: Administer this compound or vehicle control daily, prior to the training sessions.

-

Acquisition Phase (4-5 days):

-

Place the animal into the pool from one of four starting positions.

-

Allow the animal to search for the hidden platform for a set time (e.g., 60 or 90 seconds).

-

If the animal finds the platform, allow it to remain there for 15-30 seconds.

-

If the animal does not find the platform, gently guide it to the platform.

-

Conduct 4 trials per day for each animal.

-

-

Probe Trial (24 hours after last training day):

-

Remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for 60 seconds.

-

-

Data Analysis:

-

Acquisition: Record the escape latency (time to find the platform) and path length for each trial.

-

Probe Trial: Record the time spent in the target quadrant (where the platform was located) and the number of platform location crosses.

-

-

Interpretation: A shorter escape latency and path length during acquisition indicate learning. A preference for the target quadrant in the probe trial indicates spatial memory.

Signaling Pathways and Experimental Workflows

Caption: this compound blocks 5-HT3 receptors, modulating downstream signaling pathways.

Caption: Experimental workflow for the Elevated Plus Maze test.

Caption: Experimental workflow for the Forced Swim Test.

Caption: Experimental workflow for the Morris Water Maze test.

References

- 1. 5-HT3 Receptor Antagonism: A Potential Therapeutic Approach for the Treatment of Depression and other Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-HT3 receptor antagonism a potential therapeutic approach for the treatment of depression and other disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 5-HT3 receptor antagonist MDL 72222 on behaviors induced by ketamine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying 5-HT3 Channel Function with Bemesetron

For Researchers, Scientists, and Drug Development Professionals

Introduction